molecular formula C14H18O B14220488 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal CAS No. 832713-01-6

5-(2,6-Dimethylphenyl)-3-methylpent-2-enal

Cat. No.: B14220488
CAS No.: 832713-01-6
M. Wt: 202.29 g/mol
InChI Key: CJEMDMBMLVGZGV-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is an organic compound characterized by the presence of a dimethylphenyl group attached to a pentenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,6-dimethylbenzaldehyde with 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenyl)-3-methylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl ring.

Scientific Research Applications

5-(2,6-Dimethylphenyl)-3-methylpent-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanide

Uniqueness

5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. Its enal group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

832713-01-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)-3-methylpent-2-enal

InChI

InChI=1S/C14H18O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9-10H,7-8H2,1-3H3

InChI Key

CJEMDMBMLVGZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=CC=O)C

Origin of Product

United States

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